molecular formula C23H30N2O4S B4244057 1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-(2-ETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE

1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-(2-ETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4244057
M. Wt: 430.6 g/mol
InChI Key: YXEBVEGZMGCEFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-(2-ETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and multiple aromatic rings. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-(2-ETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and subsequent coupling with aromatic compounds. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-(2-ETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions, Lewis acids for electrophilic substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-(2-ETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-(2-ETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The piperidine ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-methoxyphenyl)sulfonyl]-N-(2-ethylphenyl)-4-piperidinecarboxamide
  • 1-[(4-ethoxyphenyl)sulfonyl]-N-(2-methylphenyl)-4-piperidinecarboxamide

Uniqueness

1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-(2-ETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both ethoxy and methyl groups on the aromatic ring enhances its reactivity and potential for diverse applications compared to similar compounds .

Properties

IUPAC Name

1-(4-ethoxy-3-methylphenyl)sulfonyl-N-(2-ethylphenyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4S/c1-4-18-8-6-7-9-21(18)24-23(26)19-12-14-25(15-13-19)30(27,28)20-10-11-22(29-5-2)17(3)16-20/h6-11,16,19H,4-5,12-15H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEBVEGZMGCEFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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